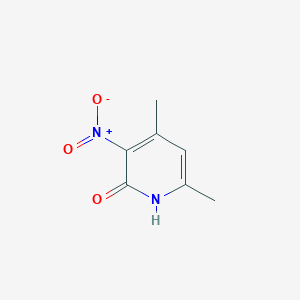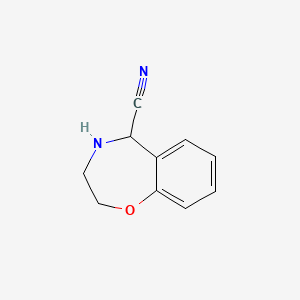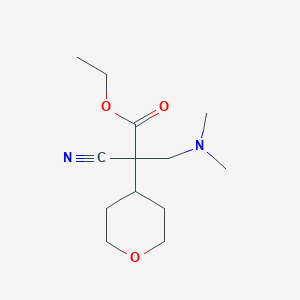
4,6-dimethyl-3-nitropyridin-2(1H)-one
Übersicht
Beschreibung
4,6-dimethyl-3-nitropyridin-2(1H)-one is a useful research compound. Its molecular formula is C7H8N2O3 and its molecular weight is 168.152. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Solubility Enhancement and Drug Development
- Ultrasound-Assisted Solubility Enhancement : Ultrasound irradiation has been used to enhance the solubility of poorly soluble compounds like 4-hydroxy-6-methyl-3-nitropyridin-2(1H)-one, which is an inhibitor of the Mycobacterium tuberculosis enzyme. This approach has shown significant reductions in reaction times and uses renewable solvents like ethanol, marking a step forward in drug development processes (Machado et al., 2013).
Characterization and Molecular Analysis
- Density Functional Theory Calculations : Studies have been conducted to characterize similar compounds like 2,6-dimethyl-4-nitropyridine N-oxide using density functional theory (DFT). These studies provide insights into molecular structures, vibrational frequencies, thermodynamic properties, and atomic charges, contributing to a deeper understanding of related nitropyridine compounds (Yıldırım et al., 2011).
Complexation Studies
- Complexation with Metals : Research into the complexation of similar compounds, such as 3-amino-6,6′-dimethyl-2,2′-bipyridine, with metals like CdII, CuI, and ZnII, has been explored. These complexes have implications for the development of new materials and potential pharmaceutical applications (Long et al., 1993).
Nonlinear Optical Applications
- Potential in Nonlinear Optical Applications : Compounds like N-alkyl-2,6-dimethyl-4(1H)-pyridinones have been identified as potential candidates for nonlinear optical applications, particularly in generating blue-green laser radiation. Their physical properties like surface damage thresholds, microhardness, and thermal transport have been studied for this purpose (Manivannan et al., 2008).
Cycloaddition Reactions
- 1,3-Dipolar Cycloaddition Reactions : The reactivity of nitropyridyl isocyanates, closely related to 4,6-dimethyl-3-nitropyridin-2(1H)-one, in 1,3-dipolar cycloaddition reactions has been investigated. These reactions are significant in synthetic chemistry for producing a variety of compounds (Holt & Fiksdahl, 2007).
Eigenschaften
IUPAC Name |
4,6-dimethyl-3-nitro-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-4-3-5(2)8-7(10)6(4)9(11)12/h3H,1-2H3,(H,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NACUUHJKIYEVFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[[1-(2-Fluorophenyl)pyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2493000.png)
![methyl 4-(2-{[4-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2493002.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B2493005.png)

![2-(4-chlorophenoxy)-2-methyl-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]propanamide](/img/structure/B2493009.png)
![5-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carbonyl}-2,1,3-benzothiadiazole](/img/structure/B2493010.png)







![3-benzyl-8-(2,5-dimethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2493023.png)
